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molecular formula C15H18Cl2N2O2 B2648430 tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate CAS No. 1239363-36-0

tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate

Cat. No. B2648430
M. Wt: 329.22
InChI Key: YKCPWKZRCSVCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399636B2

Procedure details

To a mixture of 2,6-dichloro-4-iodo-pyridine (1.0 g, 3.7 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-2H-pyridine-1-carboxylate (1.4 g; 4.4 mmol), potassium carbonate (1.0 g, 7.3 mmol), and Pd(dppf)Cl2 DCM (300 mg, 0.37 mmol) in 1,4-dioxane (12.0 mL) and water (3.0 mL) was capped in a large CEM microwave vial, de-gassed with N2, and heated in an oil-bath at 90° C. for overnight. It was diluted with water (100 mL), extracted with EtOAc (2×100 mL). The combined EtOAc was washed with brine, dried over MgSO4, filtered, and concentrated onto Celite. It was purified by column chromatography (ISCO0, 40 g column, eluded with 0-15% EtOAc/Heptane to give 670 mg (56%) of the title compound as a light yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 2H), 6.32 (s, 1H), 4.12 (d, J=2.7 Hz, 2H), 3.63 (t, J=5.6 Hz, 2H), 2.45 (s, 2H), 1.49 (s, 9H). LC-MS: m/z=330 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1.CC1(C)C(C)(C)OB([C:18]2[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH:19]=2)O1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([C:18]2[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH:19]=2)[CH:5]=[C:4]([Cl:9])[N:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
300 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was capped in a large CEM microwave vial
CUSTOM
Type
CUSTOM
Details
de-gassed with N2
ADDITION
Type
ADDITION
Details
It was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined EtOAc was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto Celite
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography (ISCO0, 40 g column

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1=CCN(CC1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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